Differential Cytotoxicity: 1-Hexyl vs. 1-Methyl Homolog in Cancer Cell Lines
1-Hexyl-4-(4-nitrophenyl)piperazine demonstrates quantifiable cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively . In contrast, its close analog, 1-Methyl-4-(4-nitrophenyl)piperazine, which differs only in the N-alkyl chain length (methyl vs. hexyl), has a reported IC50 of >55.69 µM against HeLa cells under comparable assay conditions, indicating it is effectively inactive . This >3.7-fold difference in potency is attributed to the increased lipophilicity and enhanced membrane permeability conferred by the hexyl chain. This specific difference means that the hexyl derivative cannot be substituted with the methyl analog for studies requiring meaningful antiproliferative activity.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 12 µM (MCF-7), 15 µM (HeLa) |
| Comparator Or Baseline | 1-Methyl-4-(4-nitrophenyl)piperazine: >55.69 µM (HeLa) |
| Quantified Difference | >3.7-fold reduction in IC50 for target compound |
| Conditions | Cell proliferation assays; MCF-7 and HeLa cell lines; exact assay conditions for comparator unspecified but benchmarked as 'inactive' |
Why This Matters
This >3.7-fold difference in IC50 against HeLa cells distinguishes the hexyl derivative as a viable cytotoxic probe, whereas the methyl analog is inactive, directly impacting procurement for oncology-focused research.
